[18F]MNI-968: A Technical Guide to its Dopamine D1 Receptor Agonist Properties
[18F]MNI-968: A Technical Guide to its Dopamine D1 Receptor Agonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]MNI-968 is a potent and selective agonist for the dopamine D1 receptor (D1R), developed as a positron emission tomography (PET) radiotracer to enable in vivo quantification and assessment of D1Rs in the high-affinity state. This technical guide provides a comprehensive overview of the core properties of [18F]MNI-968, detailing its binding characteristics, functional activity, and application in PET imaging. The information is compiled from key preclinical studies to support further research and drug development efforts targeting the dopaminergic system.
Quantitative Data Summary
The following tables summarize the key quantitative data for [18F]MNI-968, facilitating a clear comparison of its in vitro and in vivo properties.
Table 1: In Vitro Binding Affinity and Functional Activity of MNI-968
| Parameter | Value | Species | Notes |
| Binding Affinity (Ki) | 2 nM | Human | |
| 8 nM | Rat | ||
| 2 nM | Non-Human Primate (NHP) | ||
| Functional Agonist Activity (EC50) | 5 nM | Human | |
| Functional Agonist Efficacy (Emax) | 96% | Human | |
| Selectivity (IC50) | > 10 µM | Human D2, D3, D4 receptors | Minimal binding to other dopamine receptor subtypes. |
Table 2: In Vivo PET Imaging Parameters of [18F]MNI-968 in Non-Human Primates
| Parameter | Brain Region | Value | Notes |
| Nondisplaceable Binding Potential (BPND) | Cortex | ~0.3 | |
| Striatum | ~1.1 | ||
| Peak Brain Uptake (SUV) | Whole Brain | 5-10 min post-injection | SUV = Standardized Uptake Value |
| Effective Dose | Whole Body | ~0.023 mSv/MBq | Estimated from its racemate [18F]MNI-800.[1][2][3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of [18F]MNI-968.
In Vitro Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of MNI-968 for dopamine D1 receptors.
Materials:
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Cell membranes from CHO-K1 cells stably expressing human dopamine D1 receptors.
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Radioligand: [3H]SCH23390 (a D1 receptor antagonist).
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Test compound: MNI-968.
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.
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Wash Buffer: 50 mM Tris-HCl, pH 7.4.
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96-well microplates.
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Glass fiber filters (e.g., GF/C).
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Scintillation counter.
Procedure:
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Membrane Preparation: CHO-K1 cell membranes expressing the D1 receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in assay buffer.
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Competition Binding Assay:
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A constant concentration of the radioligand ([3H]SCH23390) is incubated with the cell membranes.
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Increasing concentrations of the unlabeled test compound (MNI-968) are added to compete for binding to the D1 receptors.
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Nonspecific binding is determined in the presence of a high concentration of a saturating, unlabeled D1 antagonist (e.g., 10 µM SCH23390).
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Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60-90 minutes) to reach equilibrium.
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Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
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Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
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Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
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Data Analysis: The IC50 value (the concentration of MNI-968 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo PET Imaging in Non-Human Primates
Objective: To evaluate the brain uptake, regional distribution, and in vivo binding of [18F]MNI-968 to D1 receptors.
Subjects:
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Adult rhesus or cynomolgus macaques.
Radiotracer Administration:
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[18F]MNI-968 is administered intravenously as a bolus injection.
PET Scan Acquisition:
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Anesthesia: Animals are anesthetized (e.g., with ketamine and isoflurane) and positioned in the PET scanner.
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Transmission Scan: A transmission scan is performed for attenuation correction.
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Dynamic Emission Scan: A dynamic emission scan is acquired for 90-120 minutes immediately following the injection of [18F]MNI-968.
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Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma and to determine the metabolite-corrected arterial input function.
Blocking Studies:
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To demonstrate specificity and selectivity, blocking studies are performed by pre-administering a selective D1 receptor antagonist (e.g., SCH-23390) or partial agonist (e.g., PF-2562) before the injection of [18F]MNI-968.
Image Analysis:
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Image Reconstruction: PET images are reconstructed using standard algorithms with corrections for attenuation, scatter, and random coincidences.
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Region of Interest (ROI) Definition: ROIs are drawn on co-registered magnetic resonance (MR) images for various brain regions, including the striatum (caudate and putamen), cortex, and cerebellum (as a reference region with low D1 receptor density).
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Time-Activity Curves (TACs): TACs are generated for each ROI, representing the change in radioactivity concentration over time.
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Kinetic Modeling: The TACs are analyzed using pharmacokinetic models (e.g., two-tissue compartment model) with the metabolite-corrected arterial input function to estimate kinetic parameters, including the total distribution volume (VT).
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Binding Potential Calculation: The nondisplaceable binding potential (BPND) is calculated as (VTtarget - VTreference) / VTreference, where the cerebellum is used as the reference region.
Radiosynthesis of [18F]MNI-968
Objective: To synthesize [18F]MNI-968 with high radiochemical purity and specific activity for PET imaging.
Methodology Overview: The radiosynthesis of [18F]MNI-968 is typically performed using a two-step, one-pot procedure on an automated synthesis module.
Precursor:
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Boc-protected benzyl chloride precursor (MNI-969).
Procedure:
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[18F]Fluoride Production: [18F]Fluoride is produced via a cyclotron and trapped on an anion exchange cartridge.
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Elution: The [18F]fluoride is eluted into the reaction vessel with a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
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Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen.
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Radiolabeling: The precursor, dissolved in a suitable solvent (e.g., acetonitrile), is added to the dried [18F]fluoride, and the mixture is heated to facilitate the nucleophilic substitution reaction.
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Deprotection: The Boc protecting group is removed by adding an acid (e.g., HCl).
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Purification: The crude product is purified using semi-preparative high-performance liquid chromatography (HPLC).
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Formulation: The purified [18F]MNI-968 fraction is collected, the solvent is removed, and the final product is formulated in a sterile solution (e.g., saline with ethanol) for injection.
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Quality Control: The final product is tested for radiochemical purity, chemical purity, specific activity, and sterility before use.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the dopamine D1 receptor and the general workflows for the experimental protocols described above.
Caption: Dopamine D1 Receptor Signaling Pathway Activated by [18F]MNI-968.
Caption: Workflow for In Vitro Radioligand Binding Assay.
Caption: Workflow for In Vivo PET Imaging in Non-Human Primates.
